molecular formula C19H26N2O4S B4031290 2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4031290
M. Wt: 378.5 g/mol
InChI Key: XDGVFQWJZMLMFW-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under specific conditions to introduce the sulfanyl group.

    Attachment of the Alkyl and Aryl Substituents: These steps may involve various substitution reactions, using reagents such as alkyl halides and aryl halides under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles can be used under conditions that promote substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits interesting biological activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence biochemical pathways by acting as an inhibitor or activator of key enzymes.

    Cellular Effects: The compound may affect cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • 2-Methoxyethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-methoxyethyl 6-methyl-4-[4-(2-methylpropoxy)phenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-12(2)11-25-15-7-5-14(6-8-15)17-16(13(3)20-19(26)21-17)18(22)24-10-9-23-4/h5-8,12,17H,9-11H2,1-4H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGVFQWJZMLMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC(C)C)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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